6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride
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Overview
Description
6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride typically involves the cyclocondensation of anthranilamide with an aldehyde. This reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in an aqueous medium . The reaction conditions, including temperature and reaction time, can vary depending on the specific aldehyde used and the desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of β-cyclodextrin-SO3H as a catalyst, which can be recovered and reused for multiple reaction cycles without significant loss of activity . This method is advantageous due to its efficiency and the ability to conduct the reaction in an environmentally friendly aqueous medium.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazolinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and applications.
Scientific Research Applications
6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: This compound is studied for its potential antimicrobial and antioxidant activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-(trifluoromethyl)-1,4-dihydroquinazolin-4-one;hydrochloride: This compound has a similar structure but with a trifluoromethyl group instead of an ethyl group.
6-Nitro-3(H)-quinazolin-4-one: This compound has a nitro group at the 6-position instead of an amino group.
Uniqueness
6-Amino-3-ethyl-1,2-dihydroquinazolin-4-one hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the amino group at specific positions on the quinazolinone ring can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-amino-3-ethyl-1,2-dihydroquinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-5,12H,2,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHTZZJXIRWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC2=C(C1=O)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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